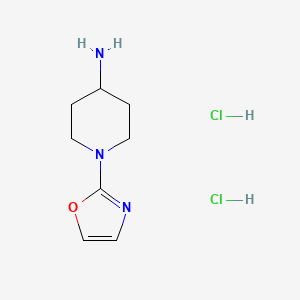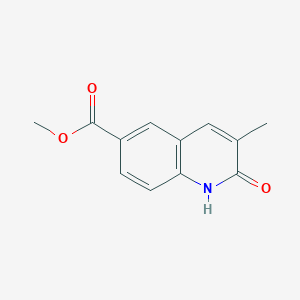
Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery due to its presence in numerous biologically active compounds, including antibiotics, anticancer agents, and antiviral drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate typically involves the acylation of commercially available anthranilate derivatives. One common method includes the reaction of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation . Another approach involves the use of monoethyl malonate and N,N’-dicyclohexylcarbodiimide to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often employ scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis or conventional heating techniques to optimize yield and purity .
化学反应分析
Types of Reactions
Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
科学研究应用
Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate involves its interaction with various molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Additionally, its redox-active complexes can generate reactive oxygen species, influencing the activity of enzymes such as tyrosinase and topoisomerase .
相似化合物的比较
Similar Compounds
Fluoroquinolones: A class of antibiotics with a quinoline core structure, known for their broad-spectrum antibacterial activity.
Quinoline N-oxides:
Uniqueness
Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
methyl 3-methyl-2-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-7-5-9-6-8(12(15)16-2)3-4-10(9)13-11(7)14/h3-6H,1-2H3,(H,13,14) |
InChI 键 |
CXGAFCOHHHRAFB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)OC)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


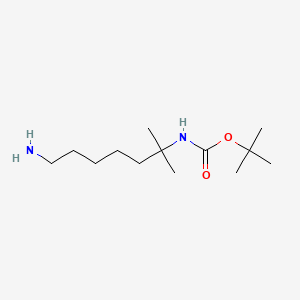
![tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate](/img/structure/B13465092.png)
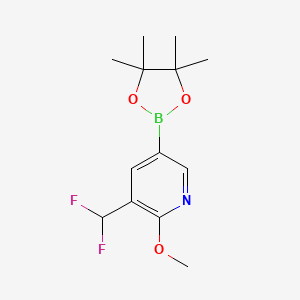
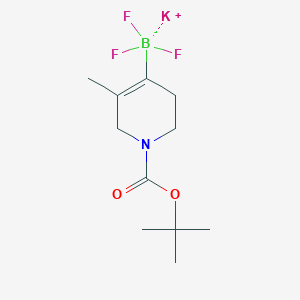
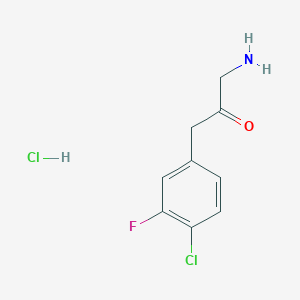
![Tert-butyl N-[(1R)-1-(2-fluorophenyl)-2-hydroxy-ethyl]carbamate](/img/structure/B13465122.png)
![6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13465126.png)
![3-Methoxy-4-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13465127.png)

![Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid](/img/structure/B13465142.png)
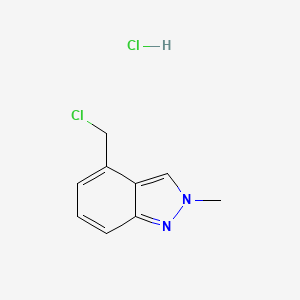

![Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate](/img/structure/B13465157.png)
